molecular formula C22H18BrNO3 B2748333 2-(4-Bromophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate CAS No. 312947-45-8

2-(4-Bromophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate

Cat. No.: B2748333
CAS No.: 312947-45-8
M. Wt: 424.294
InChI Key: YIMZYNMZPZDKKR-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate is a complex organic compound that combines a bromophenyl group with a tetrahydroacridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate typically involves a multi-step process:

    Formation of the Bromophenyl Intermediate: The initial step often involves the bromination of a phenyl ring to introduce the bromine atom at the para position.

    Coupling with Tetrahydroacridine: The bromophenyl intermediate is then coupled with a tetrahydroacridine derivative. This step may involve a Friedel-Crafts acylation reaction, where the bromophenyl group is introduced to the tetrahydroacridine core.

    Esterification: The final step involves the esterification of the carboxylate group with the oxoethyl group, typically using an acid catalyst under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroacridine ring, leading to the formation of acridine derivatives.

    Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the bromine atom.

Major Products

    Oxidation: Acridine derivatives.

    Reduction: Hydroxyethyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

Medicinally, compounds containing the tetrahydroacridine moiety are investigated for their potential therapeutic effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease.

Industry

In industry, this compound can be used in the development of new materials with specific electronic or optical properties, making it valuable in the fields of electronics and photonics.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The bromophenyl group can enhance binding affinity through halogen bonding, while the tetrahydroacridine core can interact with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    2-(4-Methylphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate: Contains a methyl group instead of bromine.

    2-(4-Nitrophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate: Contains a nitro group, which significantly alters its electronic properties.

Uniqueness

The presence of the bromine atom in 2-(4-Bromophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate imparts unique electronic and steric properties, making it distinct from its analogs. This can influence its reactivity and interactions with biological targets, potentially leading to different pharmacological profiles and applications.

Properties

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrNO3/c23-15-11-9-14(10-12-15)20(25)13-27-22(26)21-16-5-1-3-7-18(16)24-19-8-4-2-6-17(19)21/h1,3,5,7,9-12H,2,4,6,8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMZYNMZPZDKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OCC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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